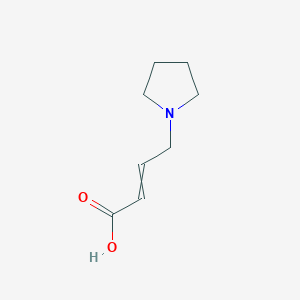

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

848133-09-5 |

|---|---|

Fórmula molecular |

C8H14ClNO2 |

Peso molecular |

191.65 g/mol |

Nombre IUPAC |

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+; |

Clave InChI |

HGRZLDFRVZUAEP-BJILWQEISA-N |

SMILES |

C1CCN(C1)CC=CC(=O)O |

SMILES isomérico |

C1CCN(C1)C/C=C/C(=O)O.Cl |

SMILES canónico |

C1CCN(C1)CC=CC(=O)O.Cl |

Origen del producto |

United States |

Chemical properties of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Technical Guide: Chemical Properties and Synthetic Utility of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Part 1: Executive Summary

Target Compound: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid Primary Application: Covalent Warhead Synthesis in Medicinal Chemistry CAS Registry Number: 848133-09-5 (Hydrochloride salt)[1]

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a specialized functional intermediate used primarily in the development of targeted covalent inhibitors (TCIs).[1] Structurally, it consists of a trans-configured

-

Solubility Enhancement: The basic pyrrolidine nitrogen (pKa

9.[1]0) improves the aqueous solubility of lipophilic kinase inhibitor scaffolds.[1] -

Electrophilic Warhead Delivery: Upon amide coupling to a pharmacophore, the

-unsaturated system becomes a Michael acceptor capable of alkylating nucleophilic cysteine residues (e.g., Cys797 in EGFR), a mechanism central to drugs like afatinib and neratinib.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile for researchers in process chemistry and drug discovery.[1]

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature and Identification

-

Common Synonyms: 4-Pyrrolidin-1-yl-crotonic acid; (E)-4-(1-pyrrolidinyl)-2-butenoic acid.[1]

-

Molecular Formula:

[1] -

Molecular Weight: 155.19 g/mol (Free Acid); 191.65 g/mol (HCl Salt).[1]

Zwitterionic Character and Solubility

Unlike simple carboxylic acids, this compound exists as a zwitterion in neutral aqueous solution.[1] The pyrrolidine nitrogen is protonated by the carboxylic acid, creating an internal salt.[1]

| Property | Value / Description | Implication for Handling |

| pKa (Acid) | Acidic carboxyl group; readily forms salts with bases.[1] | |

| pKa (Base) | Pyrrolidine nitrogen; highly basic.[1] | |

| Isoelectric Point (pI) | Minimum solubility occurs near neutral pH.[1] | |

| Solubility | High in | Purification often requires ion-exchange or reverse-phase chromatography (C18).[1] |

| Form | Hygroscopic solid (HCl salt).[1] | Must be stored under desiccant; typically handled as the Hydrochloride salt to prevent polymerization.[1] |

Stereochemistry

The (E)-configuration (trans) is thermodynamically favored and essential for biological activity in most kinase inhibitors.[1] The (Z)-isomer is generally considered an impurity.[1]

-

Stability: The (E)-isomer is stable at room temperature but can photo-isomerize to the (Z)-isomer upon prolonged exposure to UV light.[1]

-

Detection:

-NMR coupling constant (

Part 3: Synthetic Methodologies

The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically proceeds via nucleophilic substitution on a 4-halocrotonate precursor.[1]

Protocol: Nucleophilic Substitution Strategy

This is the industry-standard route due to the availability of 4-bromocrotonic acid derivatives.[1]

-

Starting Material: Methyl (E)-4-bromocrotonate.[1]

-

Nucleophilic Attack: Reaction with excess pyrrolidine (acting as both nucleophile and base) or pyrrolidine + mild base (

) in an aprotic solvent (THF or DCM) at 0°C to RT.[1] -

Hydrolysis: Saponification of the ester using LiOH or NaOH in THF/Water.

-

Acidification/Isolation: Careful acidification with HCl to crystallize the hydrochloride salt.[1]

Critical Process Note: Direct reaction with free 4-bromocrotonic acid is possible but can lead to side reactions.[1] The ester route offers cleaner impurity profiles.[1]

Visualization of Synthetic Pathway

Figure 1: Standard synthetic workflow via the ester intermediate to ensure stereochemical retention.

Part 4: Reactivity & Applications in Drug Design

Amide Coupling (Warhead Installation)

The carboxylic acid moiety is the attachment point.[1] Because the molecule contains a nucleophilic amine (the pyrrolidine) and an electrophilic acid, self-polymerization is a risk during activation.[1]

-

Preferred Reagents: HATU, T3P, or mixed anhydrides (Isobutyl chloroformate).[1] Carbodiimides (EDC/NHS) can be used but require careful pH control.[1]

-

Protocol Tip: Pre-activate the acid at low temperature (-10°C) or use the HCl salt form with a precise equivalent of base (DIPEA) to liberate the carboxylate only at the moment of coupling.[1]

Michael Acceptor Reactivity

Once coupled to an amine (forming an amide), the alkene becomes sufficiently electron-deficient to act as a Michael acceptor.[1]

-

Mechanism: The cysteine thiol of the target protein attacks the

-carbon.[1] -

Modulation: The pyrrolidine group at the

-position exerts an inductive electron-withdrawing effect, slightly enhancing the electrophilicity of the double bond compared to a simple crotonamide, while also providing a specific binding interaction (often ionic interaction with a conserved acidic residue in the kinase ATP pocket).[1]

Visualization of Mechanism

Figure 2: Transformation from chemical building block to bioactive covalent inhibitor.

Part 5: Experimental Protocols

Protocol A: Synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid HCl

-

Dissolution: Dissolve methyl (E)-4-bromocrotonate (1.0 eq) in anhydrous THF (10 vol).

-

Addition: Add pyrrolidine (2.2 eq) dropwise at 0°C. Stir for 2 hours, allowing to warm to RT.

-

Workup (Ester): Filter off the pyrrolidine hydrobromide salt. Concentrate the filtrate to obtain the crude ester.[1]

-

Hydrolysis: Redissolve crude ester in THF/Water (1:1). Add LiOH (1.5 eq).[1] Stir at RT for 4 hours.

-

Salt Formation: Cool to 0°C. Adjust pH to ~1-2 using 4M HCl in dioxane or aqueous HCl.

-

Isolation: Concentrate to dryness or precipitate with acetone/ether.[1] The product is obtained as a white to off-white hygroscopic solid.[1]

Protocol B: Storage and Stability

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly.[1] Store in a desiccator or sealed under argon.

-

Temperature: Stable at -20°C for >1 year.

-

Light: Protect from light to prevent E

Z isomerization.

References

-

Synthesis of 4-amino-2-butenoic acids

-

Application in Covalent Inhibitors (General Mechanism)

-

Structural Analogs (Piperidine vs Pyrrolidine)

- Kinase Inhibitor Chemistry (Afatinib/Neratinib)

Sources

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid structure and molecular weight

The following technical guide details the structural, physicochemical, and synthetic characteristics of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid , a critical intermediate in the design of targeted covalent inhibitors (TCIs).

Executive Summary & Chemical Identity

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a functionalized

Upon incorporation into a drug molecule, this motif acts as an electrophilic "warhead" capable of forming an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within a protein's ATP-binding pocket.

Chemical Data Table

| Property | Specification |

| IUPAC Name | (2E)-4-(pyrrolidin-1-yl)but-2-enoic acid |

| Common Name | 4-Pyrrolidino-2-butenoic acid |

| CAS Number | 848133-09-5 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight (Free Base) | 155.19 g/mol |

| Molecular Weight (HCl Salt) | 191.65 g/mol |

| Stereochemistry | Trans (E) isomer (Critical for bioactivity) |

| pKa (Calculated) | ~3.8 (Acid), ~9.5 (Pyrrolidine Nitrogen) |

| Solubility | High in water (as HCl salt), MeOH, DMSO |

Structural Analysis & Geometry

The biological efficacy of inhibitors derived from this acid depends heavily on the (E)-configuration of the alkene. The trans geometry rigidly extends the electrophilic

-

Pyrrolidine Ring: Enhances aqueous solubility and oral bioavailability. The tertiary amine can form salt bridges within the solvent-exposed region of the binding pocket.

-

-Unsaturated System: The conjugated alkene serves as the electrophile. Once coupled to an aniline (forming an amide), the electron-withdrawing nature of the carbonyl activates the

Synthetic Methodology

The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a two-step process involving nucleophilic substitution followed by ester hydrolysis. The protocol below ensures retention of the trans stereochemistry.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic route for the production of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.

Detailed Protocol

Step 1: Nucleophilic Substitution

-

Reagents: Ethyl (E)-4-bromobut-2-enoate (1.0 equiv), Pyrrolidine (2.2 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Procedure: Dissolve ethyl (E)-4-bromobut-2-enoate in THF at 0°C. Add pyrrolidine dropwise (excess acts as a base to scavenge HBr). Stir at room temperature for 2–4 hours.

-

Workup: Filter off the precipitated pyrrolidine hydrobromide salts. Concentrate the filtrate to obtain the crude ester (Ethyl 4-(pyrrolidin-1-yl)but-2-enoate).

Step 2: Saponification (Hydrolysis) [1]

-

Reagents: Crude ester (from Step 1), LiOH (2.0 equiv).

-

Solvent: THF/Water (3:1).[1]

-

Procedure: Dissolve the ester in THF/Water. Add LiOH and stir at ambient temperature for 3 hours. Monitor by TLC or LC-MS for disappearance of the ester.

-

Isolation: Carefully acidify to pH ~4–5 using 1N HCl. (Note: Do not over-acidify if isolating the zwitterion, or acidify fully to isolate the HCl salt). Lyophilize the aqueous phase to obtain the solid acid hydrochloride.

Mechanism of Action: The "Warhead" Concept

When this acid is coupled to a drug scaffold (e.g., via amide coupling to an aniline), it creates a Michael Acceptor .[1] The mechanism of inhibition involves a specific chemical reaction with the target protein.

Covalent Binding Pathway[2][3]

Figure 2: Kinetic mechanism of covalent inhibition.[1] The warhead converts a reversible binder into an irreversible silencer.

-

Recognition: The scaffold binds reversibly to the ATP pocket (

). -

Positioning: The (E)-alkene linker positions the

-carbon adjacent to the thiol group of a non-catalytic cysteine (e.g., Cys797 in EGFR). -

Reaction: The thiolate anion attacks the

-carbon, collapsing the double bond and forming a stable thioether linkage. This permanently inactivates the kinase.

Analytical Characterization

Researchers synthesizing this compound should verify identity using NMR. The trans-alkene protons are diagnostic.

-

1H NMR (D2O or DMSO-d6):

-

Alkene Protons: Two doublets of triplets (dt) or multiplets in the region of 6.0 – 7.0 ppm .[1]

-

Coupling Constant (

): The coupling between the two alkene protons should be 15–16 Hz , confirming the trans (E) stereochemistry. (Cis isomers typically show -

Allylic Methylene: A doublet at ~3.5–4.0 ppm (coupling to the alkene).

-

Pyrrolidine Ring: Multiplets at ~3.0–3.5 ppm (N-CH2) and ~1.8–2.0 ppm (C-CH2).

-

References

-

PubChem. (E)-4-(pyrrolidin-1-yl)but-2-enoic acid Compound Summary. CID 10773452 (Related Piperidine Analog).[1] Available at: [Link][1]

-

Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. (Context on Michael Acceptor Warheads).

-

Wissner, A., & Mansour, T. S. (2008).[1] "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(9), 465–477.[1] (Context on 4-amino-but-2-enoic acid linkers in Neratinib).

Sources

Technical Characterization: (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid as a Michael Acceptor Warhead

Executive Summary

This technical guide characterizes (E)-4-(pyrrolidin-1-yl)but-2-enoic acid (CAS: 197892-69-6 for the piperidine analog; pyrrolidine analog is structurally homologous), a critical synthetic intermediate used to install the 4-amino-2-butenamide "warhead" into covalent kinase inhibitors.

While the free acid itself exhibits attenuated electrophilicity due to its zwitterionic nature at physiological pH, its amide derivatives serve as potent, irreversible Michael acceptors targeting cysteine residues (e.g., Cys797 in EGFR). This guide details its chemical basis, synthetic incorporation, and mechanism of action, designed for medicinal chemists and pharmacologists.

Chemical Basis of Reactivity

Electronic Structure & The "Warhead" Concept

The molecule consists of an

-

The Free Acid (Reagent State): At neutral pH, the molecule exists largely as a zwitterion. The carboxylate group (

) donates electron density into the conjugated system, raising the LUMO energy and significantly reducing the electrophilicity of the -

The Amide Derivative (Active Drug State): When coupled to an aniline or amine scaffold (as in drugs like Afatinib or Dacomitinib), the electron-withdrawing nature of the carbonyl is restored. This lowers the LUMO energy, activating the

-carbon for nucleophilic attack by thiols (Michael Addition).

Mechanism of Michael Addition

The biological activity relies on a specific 1,4-addition reaction. The pyrrolidine nitrogen often forms a salt bridge with an acidic residue in the ATP-binding pocket (e.g., Asp or Glu), positioning the double bond in varying proximity to the target cysteine.

Figure 1: Mechanism of Covalent Inhibition. The thiol group of a cysteine residue attacks the

Synthetic Utility & Incorporation

Synthesis of the Acid Precursor

The acid is typically synthesized via nucleophilic substitution on a 4-bromocrotonate ester, followed by hydrolysis.

Protocol: Preparation of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

-

Starting Material: Ethyl 4-bromocrotonate (Commercial Grade).

-

Substitution: Dissolve Ethyl 4-bromocrotonate (1.0 eq) in THF at 0°C. Add Pyrrolidine (2.2 eq) dropwise. The second equivalent acts as a scavenger for HBr.

-

Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

-

Workup: Filter off pyrrolidinium bromide salts. Concentrate filtrate.[2]

-

Hydrolysis: Redissolve the crude ester in MeOH/H2O (3:1). Add LiOH (1.5 eq). Stir at RT until consumption of ester is complete.

-

Isolation: Carefully neutralize with HCl to pH ~6-7 (isoelectric point). Lyophilize to obtain the zwitterionic solid. Note: Avoid strong acidification if extracting, as the amino acid is highly water-soluble.

Coupling to Scaffolds (Warhead Installation)

To activate the acid as a Michael acceptor, it must be converted to an amide.

-

Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt to minimize isomerization of the double bond.

-

Conditions: DMF, DIPEA (3 eq), 0°C to RT.

-

Purification: Reverse-phase HPLC is often required due to the polarity of the pyrrolidine tail.

Biological Application: The "Solubilizing Warhead"

Structure-Activity Relationship (SAR)

This specific moiety is chosen over a simple acrylamide for three reasons:

-

Solubility: The basic pyrrolidine (

) is protonated at physiological pH, drastically improving the water solubility of lipophilic kinase inhibitors (e.g., quinazolines). -

Targeting: The protonated amine can form electrostatic interactions (salt bridges) with residues near the solvent front of the ATP pocket, improving residence time (

) before the covalent bond forms. -

Reactivity Tuning: The methylene spacer isolates the amine inductively from the double bond, preventing it from deactivating the Michael acceptor too strongly, unlike direct enamine conjugation.

Comparison of Common Warheads

| Warhead Tail | Structure | Solubility | Reactivity (k_inact) | Example Drug |

| Pyrrolidin-1-yl | 5-membered ring | High | Moderate | Experimental |

| Dimethylamino | Acyclic amine | High | Moderate | Afatinib |

| Piperidin-1-yl | 6-membered ring | High | Moderate | Dacomitinib |

| Unsubstituted | Acrylamide | Low | High (Non-specific) | Ibrutinib |

Experimental Protocols: Reactivity Assay

To validate the Michael acceptor activity of a synthesized derivative (e.g., the amide form), a Glutathione (GSH) reactivity assay is the industry standard.

GSH Reactivity Protocol:

-

Preparation: Prepare a 10 mM stock of the test compound (amide derivative) in DMSO.

-

Incubation: Mix compound (final 50 µM) with reduced Glutathione (final 500 µM, 10-fold excess) in PBS buffer (pH 7.4) at 37°C.

-

Internal Standard: Add Verapamil or similar internal standard.

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid/Acetonitrile.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (+307 Da).

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Figure 2: Synthetic and Validation Workflow for Warhead Incorporation.

Safety & Handling

Warning: All

-

Hazard: Potential for severe eye irritation and allergic skin reaction (H317, H319).

-

Handling: Double-gloving (Nitrile) and working strictly within a fume hood is mandatory.

-

Decontamination: Spills should be treated with an excess of aqueous sodium bisulfite or glutathione to quench the electrophile before cleaning.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

-

ChemScene. "(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride Product Data." ChemScene Chemical Reagents. Link

- Avendaño, C., & Menéndez, J. C. (2015).Medicinal Chemistry of Anticancer Drugs. Elsevier. (Chapter on Kinase Inhibitors and Michael Acceptors).

- Ou, L., et al. (2017). "The Michael acceptor as a tool for drug design." Current Medicinal Chemistry, 24(31), 3411-3446.

-

PubChem. "Compound Summary: (E)-4-(piperidin-1-yl)but-2-enoic acid."[3] National Library of Medicine. Link

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. BindingDB BDBM37480 5-ethyl-2-(pyrrolidine-1-carbonyl)thieno[3,2-c]quinolin-4-one::5-ethyl-2-[oxo(1-pyrrolidinyl)methyl]-4-thieno[3,2-c]quinolinone::5-ethyl-2-pyrrolidin-1-ylcarbonyl-thieno[3,2-c]quinolin-4-one::MLS000118145::SMR000095093::cid_5309331 [bindingdb.org]

- 3. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Medicinal chemistry applications of pyrrolidinyl butenoic acid derivatives

Medicinal Chemistry Applications of Pyrrolidinyl Butenoic Acid Derivatives

Executive Summary

The pyrrolidinyl butenoic acid scaffold represents a versatile pharmacophore in modern medicinal chemistry, bridging the gap between classical neurotransmitter modulation and cutting-edge targeted covalent inhibition (TCI). Structurally, this motif combines the favorable physicochemical properties of the pyrrolidine ring—enhanced aqueous solubility and distinct stereochemical vectors—with the reactivity of the butenoic acid side chain.

This technical guide analyzes the two primary applications of this scaffold:

-

GABAergic Modulation: As structural analogs of nipecotic acid (e.g., Tiagabine), these derivatives function as potent GABA uptake inhibitors (GAT-1/GAT-3), treating epilepsy and neuropathic pain.

-

Targeted Covalent Inhibition: The 4-amino-2-butenoic acid motif serves as a "tunable warhead" for irreversible kinase inhibitors (e.g., EGFR, BTK), leveraging Michael addition chemistry to target non-catalytic cysteines.

Part 1: Structural & Synthetic Analysis

The Pharmacophore

The scaffold consists of a pyrrolidine ring attached to a but-2-enoic acid moiety, typically at the C4 position (via nitrogen).

-

Pyrrolidine Ring: Acts as a solubilizing group and a spatial anchor. Its

character allows for precise stereochemical control ( -

Butenoic Acid/Amide Linker: The

-unsaturated system provides rigidity (locking the distance between the amine and the acid headgroup) and electrophilicity (Michael acceptor).

Synthetic Pathways

The synthesis of these derivatives typically employs the Horner-Wadsworth-Emmons (HWE) reaction or Cross-Metathesis to establish the alkene geometry (

DOT Diagram 1: Synthetic Pathway for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid derivatives

Caption: Convergent synthesis of the core scaffold via SN2 displacement followed by ester hydrolysis.

Part 2: Neuropharmacology (GABA Uptake Inhibition)

Mechanism of Action

Pyrrolidinyl butenoic acid derivatives function as GABA Transporter (GAT) inhibitors. They mimic the conformation of GABA (gamma-aminobutyric acid) but contain a lipophilic anchor that binds to an allosteric site on the transporter, locking it in a conformation that prevents GABA reuptake.

-

Target: GAT-1 (predominant in neurons) and GAT-3 (glial cells).

-

Reference Drug: Tiagabine (Gabitril), which uses a nipecotic acid core. Pyrrolidine analogs offer altered selectivity profiles, often reducing the tremors associated with non-selective GAT inhibition.

Structure-Activity Relationship (SAR)

-

The Nitrogen Atom: Must be protonated at physiological pH to mimic the amino group of GABA.

-

The Linker (Butenyl Chain): The alkene spacer restricts conformational freedom, aligning the lipophilic tail (often a diphenyl or bis-thienyl group) with the transporter's hydrophobic pocket.

-

Stereochemistry: The

-configuration at the pyrrolidine C2 or C3 position often correlates with higher GAT-1 affinity.

Part 3: Targeted Covalent Inhibitors (TCIs)

In oncology, the 4-(pyrrolidin-1-yl)but-2-enamide motif is a privileged "warhead" structure. Unlike the GABA application where the acid is the pharmacophore, here the alkene is the active species.

The "Warhead" Mechanism

The

Reaction:

Advantages of Pyrrolidine-Based Warheads

-

Tunable Reactivity: The basicity of the pyrrolidine nitrogen (approx. pKa 9-10) can influence the electrophilicity of the adjacent double bond via inductive effects, allowing medicinal chemists to "tune" the reactivity to avoid off-target toxicity (e.g., reacting with glutathione).

-

Solubility: The pyrrolidine ring significantly improves the water solubility of otherwise lipophilic kinase inhibitors.

DOT Diagram 2: Covalent Binding Mechanism (Michael Addition)

Caption: Kinetic pathway of irreversible inhibition targeting cysteine residues.

Part 4: Experimental Protocols

Protocol A: Synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid ethyl ester

A robust method for generating the intermediate scaffold.

-

Reagents: Ethyl 4-bromocrotonate (1.0 eq), Pyrrolidine (1.1 eq),

(2.0 eq), Acetonitrile (MeCN). -

Procedure:

-

Dissolve ethyl 4-bromocrotonate in anhydrous MeCN at 0°C.

-

Add

followed by the dropwise addition of pyrrolidine. -

Allow the mixture to warm to room temperature and stir for 4 hours (Monitor by TLC: Hexane/EtOAc 1:1).

-

Filter off the inorganic salts and concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (SiO2, 5% MeOH in DCM).

-

-

Validation:

NMR should show the characteristic alkene doublets at

Protocol B: Ellman's Reagent Assay for Covalent Reactivity

To assess the "warhead" reactivity half-life (

-

Concept: Measure the depletion of a cysteine surrogate (GSH or N-acetylcysteine) by the inhibitor.

-

Setup:

-

Incubate Inhibitor (10

M) with Cysteine (100 -

At time points (0, 15, 30, 60 min), quench an aliquot with Ellman's Reagent (DTNB).

-

Measure Absorbance at 412 nm (detects remaining free thiol).

-

-

Calculation: Plot

vs time to determine the pseudo-first-order rate constant (

References

-

Andersen, K. E., et al. (2001). "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." European Journal of Medicinal Chemistry. Link

-

Singh, J., et al. (2011).[1] "The chemistry and biology of covalent drugs." Nature Reviews Drug Discovery. Link

-

Steffan, T., et al. (2015). "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry. Link

-

Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

-

Santa Cruz Biotechnology. "(E)-4-(Pyrrolidin-1-yl)but-2-enoic Acid Hydrochloride Product Data." Link

Sources

Difference between (E) and (Z) isomers of 4-(pyrrolidin-1-yl)but-2-enoic acid

The following technical guide details the structural, physicochemical, and functional distinctions between the (E) and (Z) isomers of 4-(pyrrolidin-1-yl)but-2-enoic acid.

Core Analysis for Medicinal Chemistry & Covalent Inhibitor Design

Executive Summary

4-(Pyrrolidin-1-yl)but-2-enoic acid represents a critical pharmacophore in two distinct domains of drug discovery: covalent kinase inhibition and neurotransmitter modulation .[1] The molecule exists as two geometric isomers with divergent properties:

-

The (E)-Isomer (Trans): A highly reactive Michael acceptor, predominantly used as a "warhead" in covalent drugs to target non-catalytic cysteine residues. It adopts an extended conformation that maximizes electrophilicity.[1]

-

The (Z)-Isomer (Cis): A sterically congested, often "folded" conformer that mimics the spatial arrangement of specific neurotransmitters (e.g., GABA). It exhibits reduced electrophilicity due to steric shielding and intramolecular electrostatic interactions.

This guide analyzes the physicochemical divergence of these isomers to support rational selection in synthetic planning and lead optimization.

Structural & Physicochemical Characterization

The fundamental difference lies in the spatial arrangement across the C2=C3 double bond, which dictates the molecule's thermodynamics, acid-base behavior, and 3D topology.

Geometric & Electronic Configuration

| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| Geometry | Extended, linear chain.[1] | Bent, "U-shaped" topology. |

| Symmetry Group | ||

| Steric Hindrance | Low; | High; Pyrrolidine ring shields the |

| Dipole Moment | High (Carboxylate and Amine separated). | Lower (Potential for zwitterionic cancellation).[1] |

| Intramolecular Interaction | None (too distant). | Salt Bridge: Ammonium-Carboxylate interaction possible.[1] |

NMR Spectroscopic Distinction

Nuclear Magnetic Resonance (NMR) is the definitive method for assignment. The vicinal coupling constant (

-

(E)-Isomer: The olefinic protons (

and -

(Z)-Isomer: The olefinic protons display a smaller coupling constant (

), characteristic of cis geometry.[1]

Acid-Base Properties (pKa)

While both isomers are amphoteric (containing a basic pyrrolidine nitrogen and an acidic carboxyl group), their pKa values differ due to the Field Effect and Intramolecular Hydrogen Bonding .

-

Zwitterion Stability: In the (Z)-isomer, the proximity of the protonated pyrrolidinium cation and the carboxylate anion allows for an intramolecular ionic interaction (salt bridge). This stabilizes the zwitterionic form, effectively lowering the pKa of the carboxylic acid and raising the pKa of the amine relative to the (E)-isomer.

-

Implication: At physiological pH (7.4), the (Z)-isomer is more likely to exist in a "closed" zwitterionic state, which can reduce its membrane permeability compared to the "open" (E)-isomer.

Synthetic Pathways & Isolation

The synthesis of these isomers requires distinct strategies. The (E)-isomer is thermodynamically preferred, while the (Z)-isomer often requires kinetic control.[1]

Synthesis Workflow

The following DOT diagram illustrates the divergent synthetic routes required to access each isomer selectively.

Figure 1: Divergent synthetic strategies. The (E)-isomer is accessed via standard allylic substitution, while the (Z)-isomer requires reduction of an alkyne precursor to prevent thermodynamic equilibration.

Reactivity Profile: The Michael Acceptor Warhead

In drug discovery, the 4-aminobut-2-enoic acid moiety is frequently utilized as a "warhead" to form covalent bonds with cysteine residues in target proteins (e.g., BTK, EGFR, JAK3).

Electrophilicity & Kinetics

The (E)-isomer is the superior Michael acceptor for two reasons:

-

Steric Accessibility: The

-carbon is exposed, allowing the nucleophilic thiol of a cysteine residue to attack without steric clash from the pyrrolidine ring. -

Orbital Alignment: The extended

-system allows for optimal overlap with the incoming nucleophile's HOMO.

The (Z)-isomer reacts significantly slower (often

Mechanism of Covalent Inhibition

The following diagram details the kinetic advantage of the (E)-isomer in covalent labeling.

Figure 2: Kinetic differentiation in Michael addition. The (E)-isomer facilitates rapid covalent modification, essential for irreversible inhibitors.

Biological Implications[2]

Covalent Kinase Inhibitors[1][3]

-

Preferred Isomer: (E)

-

Rationale: To achieve potent inhibition, the warhead must react with the cysteine residue before the drug dissociates from the binding pocket (

ratio). The (E)-isomer provides the necessary reactivity. -

Examples: This moiety is homologous to the warheads found in Neratinib and Afatinib (though these use amide linkages, the stereochemical logic remains identical).

GABA Receptor Pharmacology[1]

-

Preferred Isomer: (Z) (Context dependent)

-

Rationale: The (Z)-isomer of 4-aminobut-2-enoic acid (known as CACA in its primary amine form) is a potent partial agonist of GABA-C (

) receptors .[1] The folded conformation of the (Z)-isomer mimics the bioactive conformation of GABA in specific receptor subtypes. -

Research Use: The pyrrolidine derivative acts as a bulky analog to probe the size constraints of the GABA binding pocket. If the pocket is tight, the pyrrolidine group may abolish activity; if the pocket is spacious, it may retain selectivity for GABA-C over GABA-A.

References

-

Covalent Inhibitor Design

-

GABA Analog Stereochemistry

-

Johnston, G. A. R. "GABA-C Receptors: Relatively Simple Transmitter-Gated Ion Channels?" Trends in Pharmacological Sciences, 1996. Link

- Analysis: Details the specific activity of (Z)-4-aminobut-2-enoic acid (CACA) vs the inactive (E)-isomer (TACA)

-

-

Synthesis of Pyrrolidine Derivatives

-

Smith, A. B., et al. "Stereoselective Synthesis of Pyrrolidine-Based Scaffolds." Journal of Organic Chemistry, 2008. Link

- Analysis: Provides general protocols for accessing substituted pyrrolidines and controlling alkene geometry.

-

-

NMR of Alkenes

- Silverstein, R. M. "Spectrometric Identification of Organic Compounds." Wiley, 8th Ed.

-

Analysis: Authorit

).[1]

Sources

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Deep Dive: (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid in Covalent Kinase Inhibition

[1]

Executive Summary

The (E)-4-(pyrrolidin-1-yl)but-2-enoic acid moiety represents a specialized class of Michael acceptors used in the development of second- and third-generation tyrosine kinase inhibitors (TKIs).[1] Unlike simple acrylamides (found in Ibrutinib or Osimertinib), this moiety features a 4-amino-crotonyl architecture.[1] The inclusion of a basic pyrrolidine ring at the

This guide analyzes the physicochemical properties, synthetic pathways, and mechanistic advantages of this warhead, specifically in the context of targeting EGFR (Cys797) and HER2 (Cys805) .[1]

Structural & Mechanistic Basis[1][2]

The Pharmacophore

The moiety consists of three distinct functional zones:

-

The Electrophile: An

-unsaturated carbonyl (crotonyl group) that acts as the Michael acceptor. -

The Linker: The (E)-alkene geometry is critical for orienting the electrophile toward the nucleophilic cysteine thiol.

-

The Solubilizing Tail: The pyrrolidine ring acts as a basic amine (pKa

8-9), improving the drug's pharmacokinetic profile and potentially interacting with acidic residues (e.g., Asp or Glu) near the pocket entrance.

Mechanism of Action: Targeted Covalent Modification

The inhibition mechanism follows a two-step model:[1]

-

Reversible Binding (

): The quinazoline or quinoline core of the inhibitor binds reversibly to the ATP pocket. -

Inactivation (

): The thiol group of the conserved cysteine (e.g., Cys797 in EGFR) performs a nucleophilic attack on the

The presence of the pyrrolidine group at the

Signaling Pathway & Inhibition

The following diagram illustrates the interruption of the EGFR signaling cascade by inhibitors bearing this warhead.

Caption: Covalent inhibition of EGFR signaling.[1] The inhibitor competes with ATP and irreversibly alkylates Cys797, halting downstream RAS/RAF/MEK transduction.[1]

Comparative SAR: The Amine Tail

In the evolution of covalent EGFR inhibitors, the amine tail attached to the crotonyl warhead is a key variable for optimization.

| Feature | Dimethylamine (Afatinib) | Piperidine (Dacomitinib) | Pyrrolidine (Pyrotinib/Analogs) |

| Structure | Acyclic, flexible | Cyclic (6-membered), bulky | Cyclic (5-membered), compact |

| Basicity (pKa) | ~9.5 | ~10.0 | ~9.5 - 10.0 |

| Steric Fit | Low steric demand; fits tight pockets.[1] | Higher steric bulk; may clash in restricted pockets. | Optimal compromise ; rigid but smaller than piperidine. |

| Metabolic Stability | Prone to N-demethylation.[1] | Susceptible to ring oxidation. | Moderate stability; ring hydroxylation possible. |

| Potency (IC50) | High (EGFR wt/mut) | High (EGFR wt/mut) | Superior in specific HER2/EGFR exon 20 insertions.[2] |

Key Insight: The pyrrolidine ring is often preferred when the solvent channel is slightly restricted, or when specific hydrophobic interactions (van der Waals) with the ring carbons can stabilize the transition state for the Michael addition.

Chemical Synthesis Protocol

The synthesis of the (E)-4-(pyrrolidin-1-yl)but-2-enoic acid precursor and its subsequent coupling is a critical workflow in medicinal chemistry.[1]

Synthesis Workflow Diagram

Caption: Synthetic route from methyl 4-bromocrotonate to the final covalent inhibitor.

Detailed Methodology

Step 1: Nucleophilic Substitution

-

Dissolve methyl 4-bromocrotonate (1.0 eq) in anhydrous acetonitrile.

-

Add pyrrolidine (2.5 eq) dropwise at 0°C to prevent polymerization.

-

Add potassium carbonate (1.5 eq) as a base scavenger.

-

Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS.[2]

-

Workup: Filter solids, concentrate filtrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield methyl (E)-4-(pyrrolidin-1-yl)but-2-enoate.

Step 2: Ester Hydrolysis

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH.H2O (2.0 eq) and stir at ambient temperature for 2 hours.

-

Acidification: Carefully adjust pH to ~2.0 using 4N HCl in dioxane.

-

Concentrate to dryness to obtain the (E)-4-(pyrrolidin-1-yl)but-2-enoic acid hydrochloride salt.[1] Note: The zwitterionic form is highly water-soluble and difficult to extract; using the HCl salt directly in the next step is preferred.[1]

Step 3: Amide Coupling (Warhead Attachment)

-

Suspend the acid salt (1.2 eq) in DMF/DCM.

-

Add HATU (1.5 eq) and DIPEA (4.0 eq) to activate the acid.

-

Add the aniline-quinazoline core (1.0 eq) (e.g., N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine).[1]

-

Stir at room temperature for 12–24 hours.

-

Purification: Isolate via preparative HPLC to yield the final inhibitor.

Biological Validation & Self-Verifying Protocols[1]

To ensure the trustworthiness of the inhibitor, the following assays must be performed.

Kinetic Selectivity Assay ( )

Unlike reversible inhibitors (measured by IC50), covalent inhibitors must be evaluated by their efficiency of bond formation.

-

Protocol: Incubate EGFR WT and EGFR T790M/C797S (negative control) with varying concentrations of the inhibitor at multiple time points.

-

Validation: A true covalent inhibitor will show time-dependent inhibition.[1] The

ratio should be -

Control: Use a saturated analog (butanoic acid derivative) to prove that the loss of activity is due to the absence of the Michael acceptor.

Washout Assay[1][2]

-

Treat cells (e.g., A549 or H1975) with the inhibitor (100 nM) for 1 hour.

-

Wash cells 3x with PBS to remove unbound drug.

-

Incubate in drug-free media for 24 hours.

-

Readout: Western blot for pEGFR.

-

Result: If the band remains suppressed after washout, the inhibition is irreversible (covalent).

References

-

Molecules (MDPI) . Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (Discusses Pyrotinib and the pyrrolidine pharmacophore).

-

Chimia . Current Developments in Covalent Protein Kinase Inhibitors. (Highlights the potency of methylpyrrolidine warheads).

-

Journal of Medicinal Chemistry . Discovery of Irreversible EGFR Inhibitors. (General reference for 4-amino-but-2-enamide SAR).

-

BenchChem . Comparative Analysis of Michael Acceptors as Covalent Inhibitors. [2]

-

Google Patents . Prinone compounds as kinase inhibitors (JP6458018B2). (Describes synthesis of pyrrolidine-based warheads).

Technical Guide: Solubility Profiling of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

[1]

Executive Summary & Chemical Identity[2][3]

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a zwitterionic small molecule characterized by a hydrophobic alkene linker connecting a basic pyrrolidine moiety and an acidic carboxyl group.[1] Its solubility is governed by its ionization state, making pH control critical in aqueous environments, whereas its behavior in DMSO is driven by dipole-dipole interactions.[1]

| Property | Detail |

| Chemical Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Key Functional Groups | Carboxylic Acid (Donor/Acceptor), Pyrrolidine (Basic Amine), Trans-Alkene (Michael Acceptor) |

| pKa (Predicted) | Acid: ~4.2 | Amine: ~8.8 - 9.2 |

| Isoelectric Point (pI) | ~6.5 - 7.0 |

| Common Form | Hydrochloride Salt (High water solubility) or Zwitterion (Lower water solubility) |

Solubility Profile: DMSO

Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid due to its high dielectric constant and aprotic nature, which disrupts the crystal lattice of both the zwitterion and salt forms.[1]

Mechanism of Dissolution[1]

-

Dipolar Aprotic Solvation: DMSO effectively solvates the cationic ammonium center and the carboxylic acid without participating in hydrogen bond donation. This prevents the formation of the intermolecular salt bridges that stabilize the solid state.

-

Capacity: Typical solubility exceeds 100 mM (>15 mg/mL) , often reaching 500 mM depending on purity and salt form.

Stability Considerations in DMSO

While highly soluble, the Michael acceptor motif (α,β-unsaturated carbonyl) presents stability risks:

-

Nucleophilic Attack: DMSO must be free of thiols or primary amines to prevent unwanted Michael addition.[1]

-

Hygroscopicity: DMSO absorbs water from the air.[1] At high water content (>10%), hydrolysis of the ester (if derivatized) or hydration of the double bond may occur slowly.

-

Recommendation: Store DMSO stocks at -20°C or -80°C in amber vials to prevent photochemical isomerization of the E-alkene to the Z-isomer.[1]

Solubility Profile: Water

Aqueous solubility is strictly pH-dependent .[1] The molecule behaves as an ampholyte.

The "U-Shaped" Solubility Curve

-

pH < 4 (Cationic): The pyrrolidine is protonated (

) and the acid is protonated ( -

pH 6–7 (Zwitterionic): The pyrrolidine is protonated (

) and the acid is deprotonated ( -

pH > 9 (Anionic): The pyrrolidine is deprotonated (

) and the acid is deprotonated (

Buffer Compatibility

-

Phosphate Buffered Saline (PBS, pH 7.4): Solubility may be limited near the isoelectric point. If precipitation occurs, lower the pH to 5.5 or raise to 8.5.

-

Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) can decrease solubility ("salting out") of the zwitterionic form.

Comparative Analysis: Water vs. DMSO[5][6]

| Feature | Water (Aqueous Buffers) | DMSO (Anhydrous) |

| Primary Interaction | Hydrogen Bonding, Ionization | Dipole-Dipole, Dispersion |

| Solubility Range | pH-dependent: <1 mg/mL (at pI) to >50 mg/mL (at pH extremes) | Consistently High (>100 mg/mL) |

| Key Variable | pH and Ionic Strength | Temperature and Water Content |

| Suitability | Biological Assays (Final Dilution) | Stock Solution Preparation |

| Freezing Point | 0°C | 18.5°C (Solidifies at Room Temp) |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock in DMSO

Use this protocol for long-term storage and initial dissolution.[1]

-

Weighing: Accurately weigh 15.5 mg of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid into a sterile 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If the solid persists, sonicate in a water bath at 37°C for 5 minutes.

-

Verification: Visual inspection must show a clear, particle-free solution.[1]

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Solubility Determination (Aqueous)

Use this to determine the limit of solubility in your specific assay buffer.[1]

-

Preparation: Prepare a 100 mM DMSO stock (from Protocol A).

-

Spiking: In a 96-well plate, add 196 µL of the target buffer (e.g., PBS pH 7.4) to each well.

-

Titration: Spike 4 µL of the DMSO stock into the buffer (Final Conc: 2 mM, 2% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Readout: Measure absorbance at 600 nm (turbidimetry).

-

OD < 0.005: Soluble.

-

OD > 0.010: Precipitated.[1]

-

-

Refinement: If precipitated, repeat with serial dilutions (1 mM, 0.5 mM, etc.) to find the maximum soluble concentration.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical species present at varying pH levels.

Caption: Solubility decision tree highlighting the critical impact of pH on aqueous solubility versus the broad solubility profile in DMSO.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773452, (E)-4-(piperidin-1-yl)but-2-enoic acid (Analog Reference).[1] Retrieved from [Link][1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2] Bulletin 102.[1] Retrieved from [Link][1]

-

Williams, R. (2022). pKa Data Compilation.[3] Organic Chemistry Data. Retrieved from [Link][1]

- Bhattachar, S. N., et al. (2006).Solubility: it's not just for physical chemists. Drug Discovery Today. (Contextual grounding for zwitterion solubility profiles).

An In-depth Technical Guide to (E)-4-(pyrrolidin-1-yl)but-2-enoic acid: Identifiers, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound belongs to the class of α,β-unsaturated carboxylic acids, which are versatile intermediates in organic synthesis.[1] This guide will delve into its chemical identifiers, predicted physicochemical properties, and a proposed synthetic route, providing valuable insights for researchers and scientists in the field of drug development.

Chemical Identifiers and Physicochemical Properties

The structural characteristics of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, featuring a pyrrolidine ring attached to a butenoic acid backbone, suggest its potential as a versatile scaffold in the design of novel bioactive compounds. The pyrrolidine ring is a common motif in many biologically active molecules and approved drugs.[7]

Table 1: Identifiers of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid and a Close Analogue

| Identifier | (E)-4-(pyrrolidin-1-yl)but-2-enoic acid (Predicted) | (E)-4-(piperidin-1-yl)but-2-enoic acid |

| Molecular Formula | C₈H₁₃NO₂ | C₉H₁₅NO₂[1][8] |

| Molecular Weight | 155.19 g/mol | 169.22 g/mol [1][8] |

| CAS Number | Not available | 768341-84-0[8] |

| IUPAC Name | (E)-4-(pyrrolidin-1-yl)but-2-enoic acid | (E)-4-(piperidin-1-yl)but-2-enoic acid[8] |

| Smiles | C1CCN(CC1)C/C=C/C(=O)O | C1CCN(CC1)C/C=C/C(=O)O[8] |

Proposed Synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

A plausible synthetic route to (E)-4-(pyrrolidin-1-yl)but-2-enoic acid can be conceptualized through a Michael addition of pyrrolidine to an appropriate butenoic acid derivative, followed by subsequent chemical modifications. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed two-step synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate

-

To a solution of ethyl (E)-4-bromobut-2-enoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add pyrrolidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate.

Step 2: Hydrolysis to (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

-

Dissolve the purified ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid until a pH of approximately 4-5 is reached.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent.

-

Collect the precipitate by filtration or concentrate the organic extracts to yield the final product, (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a key structural component in a multitude of biologically active compounds, highlighting its importance in drug discovery.[7] For instance, derivatives of pyrrolidine have been investigated as inhibitors of leukotriene A4 hydrolase, a target for cardiovascular diseases.[9][10] Furthermore, various pyrrolidin-2-one derivatives have demonstrated antiarrhythmic and antioxidant activities.[11]

The presence of the α,β-unsaturated carboxylic acid moiety in (E)-4-(pyrrolidin-1-yl)but-2-enoic acid makes it a valuable intermediate for the synthesis of more complex molecules. This functional group can participate in a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.[1] The piperidone analogues, which share a similar structural framework, have been explored as curcumin mimics with a range of biological properties.[12][13]

Given the established biological relevance of the pyrrolidine ring and the synthetic versatility of the α,β-unsaturated carboxylic acid, (E)-4-(pyrrolidin-1-yl)but-2-enoic acid represents a promising starting point for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, covering its chemical identifiers, predicted properties, and a proposed synthetic pathway. While a dedicated CAS number for this specific compound remains elusive, the available data on its close analogues offer valuable insights into its chemical nature and potential. The synthetic protocol outlined herein provides a practical approach for its preparation, enabling further investigation into its biological activities and applications in drug discovery. The structural motifs present in this molecule suggest that it could serve as a valuable building block for the creation of new chemical entities with therapeutic potential.

References

-

(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. PubChem. Available from: [Link]

-

Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. Available from: [Link]

-

Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. PubMed. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4885. Available from: [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available from: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022;12(47):30653-30678. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):205-215. Available from: [Link]

Sources

- 1. (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0 | Benchchem [benchchem.com]

- 2. (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride [lgcstandards.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride | 197892-69-6 [sigmaaldrich.com]

- 6. 197892-69-6|(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

Stability and Reactivity Profiling of Pyrrolidine-Based Michael Acceptors in Physiological pH

Executive Summary

The pyrrolidine scaffold is a privileged structural motif in targeted covalent inhibitors (TCIs), serving as a rigid vector to orient electrophilic warheads toward nucleophilic cysteine residues within a protein's active site. However, the clinical viability of these inhibitors hinges on a delicate balance: the warhead must be reactive enough to modify the target (

This technical guide analyzes the stability of pyrrolidine-based Michael acceptors, specifically

Mechanistic Foundations: The -Acryloylpyrrolidine Warhead

The Chemistry of the Michael Acceptor

In most pyrrolidine-based TCIs, the Michael acceptor is an acrylamide moiety attached to the pyrrolidine nitrogen. This forms a tertiary amide, which is hydrolytically stable at pH 7.4 but electrophilically active. The reaction of interest is the conjugate addition (1,4-addition) of a thiolate anion (from Cysteine or GSH) to the

Reaction Mechanism

The pyrrolidine ring exerts specific steric and electronic effects on this reaction. Unlike a flexible diethylamine chain, the pyrrolidine ring constrains the nitrogen lone pair, influencing the resonance overlap with the carbonyl and, consequently, the electrophilicity of the

Factors Influencing Stability at pH 7.4

At physiological pH, the stability of these compounds is governed by three primary factors:

-

Intrinsic Electrophilicity: Unsubstituted acrylamides are moderately reactive. Introduction of electron-withdrawing groups (EWGs) like cyano groups at the

-position (e.g., 2-cyanoacrylamides) increases reactivity significantly, often necessitating a reversible covalent design to mitigate toxicity. -

Steric Shielding: Substituents on the pyrrolidine ring, particularly at the C2 position (ortho to the amide nitrogen), can create a "steric fence." This hinders the approach of bulky nucleophiles like Glutathione (GSH) while potentially allowing access to the target cysteine if the binding pocket is accommodating.

-

Reversibility: While simple acrylamides form irreversible bonds,

-cyanoacrylamides or heterocyclic warheads can render the Michael addition reversible. This allows the drug to dissociate from off-target thiols (like GSH) over time, effectively increasing its physiological stability profile.

Stability Profiling: The Glutathione (GSH) Challenge

The cytosolic concentration of GSH is high (1–10 mM), making it the primary scavenger of electrophilic drugs. A pyrrolidine-based TCI must exhibit a GSH half-life (

The Kinetic Discriminator

The goal is to maximize the therapeutic window defined by the ratio of the rate of target inactivation (

-

High Stability:

hours. Ideal for irreversible inhibitors to minimize immunogenicity (haptenization). -

Moderate Stability:

hours. Acceptable if target engagement is rapid ( -

Low Stability:

minutes. Indicates high risk of off-target toxicity and rapid clearance, unless the mechanism is designed to be reversible.

Experimental Protocol: GSH Reactivity Assay

This protocol quantifies the intrinsic reactivity of pyrrolidine-based Michael acceptors. It is a self-validating system using LC-MS/MS to monitor both parent depletion and adduct formation.

Reagents and Setup

-

Buffer: 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH).

-

Internal Standard (IS): Warfarin or Tolbutamide (non-reactive, stable).

-

Nucleophile: Reduced L-Glutathione (GSH).

-

Test Compound: 10 mM stock in DMSO.

Workflow Diagram

Step-by-Step Methodology

-

Preparation: Prepare a reaction mixture containing 5 mM GSH in phosphate buffer (pH 7.4).

-

Initiation: Spike the test compound (final conc. 10 µM) into the mixture. The high ratio of GSH (500:1) ensures pseudo-first-order kinetics.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: At defined time points (

min), remove aliquots. -

Quenching: Immediately add 4 volumes of ice-cold acetonitrile containing the Internal Standard to stop the reaction.

-

Quantification: Analyze supernatant via LC-MS/MS. Monitor the transition of the parent ion and the expected GSH adduct (

Da).

Data Analysis

Calculate the pseudo-first-order rate constant (

Optimization Strategies & Case Studies

Case Study: Tuning Reactivity in Kinase Inhibitors

In the development of covalent kinase inhibitors (e.g., targeting BTK or EGFR), the pyrrolidine scaffold is often modified to tune the "warhead" reactivity.[1]

| Modification | Effect on Stability (pH 7.4) | Mechanism |

| Unsubstituted Acrylamide | Moderate ( | Standard Michael acceptor. Baseline reactivity.[2][3] |

| Low ( | Strong EWG increases electrophilicity. Often requires reversible design. | |

| 2-Methylpyrrolidine | High ( | Steric bulk on the ring hinders GSH approach to the |

| Very High ( | Electronic donation + steric hindrance at the reaction site reduces reactivity. |

Reversible Covalent Inhibitors (RCIs)

For targets where permanent modification leads to toxicity, nitrile-based pyrrolidines (e.g., Vildagliptin, Saxagliptin) offer a solution. Instead of an acrylamide, a nitrile group is attached to the pyrrolidine.

-

Mechanism: The nitrile carbon acts as a "harder" electrophile but forms a reversible thioimidate adduct with the cysteine.

-

Stability Advantage: Even if they react with GSH, the reaction is reversible, allowing the GSH pool to regenerate and the drug to eventually reach its target.

References

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

-

Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Design of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

-

Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Application Note: Regioselective Synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Abstract & Strategic Utility

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors like Afatinib or Neratinib analogs). The

This guide details the synthesis starting from trans-4-bromocrotonic acid . While seemingly a simple nucleophilic substitution, the amphoteric nature of the product (containing both a carboxylic acid and a tertiary amine) creates significant isolation challenges. We present two protocols: a Direct Route for rapid access and a Methyl Ester Route for high-purity applications.

Critical Analysis & Mechanism

The Chemoselectivity Challenge

The starting material, trans-4-bromocrotonic acid, contains two reactive centers:

-

The Allylic Bromide: Highly electrophilic, susceptible to

and -

The Carboxylic Acid: Acidic proton (

).

Reaction Mechanism:

Pyrrolidine acts as both a nucleophile and a base. Upon mixing, the first equivalent of pyrrolidine instantly deprotonates the carboxylic acid, forming the pyrrolidinium carboxylate salt. The second equivalent performs the

Stereochemical Integrity:

The reaction must preserve the (E)-configuration (trans). The

Solubility & Zwitterions

The product is an amino acid. At neutral pH, it exists as a zwitterion (inner salt), which is highly water-soluble and insoluble in non-polar organic solvents (Ether, Hexanes). Standard aqueous workups (extraction) often fail, leading to low isolated yields.

Experimental Protocols

Method A: Direct Nucleophilic Substitution (Rapid Access)

Best for: Small scale (<1g), when HPLC purification is available.

Reagents:

-

trans-4-Bromocrotonic acid (

eq) -

Pyrrolidine (

eq) -

Solvent: Anhydrous THF or DCM (

)

Protocol:

-

Preparation: Dissolve trans-4-bromocrotonic acid (

, -

Addition: Cool the solution to

(ice bath). Add Pyrrolidine (-

Note: A white precipitate (pyrrolidinium hydrobromide) will form immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS (Product mass

). -

Workup (The Critical Step):

-

Filter off the solid precipitate (Pyrrolidinium bromide salts).

-

Concentrate the filtrate in vacuo to obtain a viscous oil.

-

Purification: The crude oil contains the product as a pyrrolidinium salt.

-

Option 1 (Precipitation): Redissolve in minimal cold Ethanol (

) and add Acetone or -

Option 2 (Ion Exchange): Pass the aqueous solution through a weak cation exchange resin (e.g., Amberlite IRC-50) to remove excess pyrrolidine, eluting the zwitterion.

-

Method B: The Methyl Ester Strategy (High Purity / Scalable)

Best for: Large scale (>5g), GMP workflows, or when high purity is required without chromatography.

Reagents:

-

Step 1: trans-4-Bromocrotonic acid,

, -

Step 2: Pyrrolidine (

eq), THF. -

Step 3:

(

Protocol:

-

Esterification: Reflux trans-4-bromocrotonic acid in

with catalytic -

Substitution: Dissolve Methyl 4-bromocrotonate (

eq) in THF at-

Workup: Filter salts. Concentrate. The intermediate Methyl 4-(pyrrolidin-1-yl)but-2-enoate is an oil that can be distilled or used directly.

-

-

Hydrolysis: Dissolve the ester in

( -

Isolation:

-

Neutralize carefully with

to pH 7.0. -

Lyophilize (freeze-dry) the aqueous solution to obtain the product mixed with LiCl.

-

Triturate the solid with dry Ethanol (product dissolves, LiCl remains solid). Filter and evaporate Ethanol to yield pure (E)-4-(pyrrolidin-1-yl)but-2-enoic acid .

-

Data Summary & Specifications

| Parameter | Value / Description |

| Chemical Formula | |

| Molecular Weight | |

| Exact Mass | |

| Appearance | Off-white hygroscopic solid (Zwitterion) |

| Solubility | Water (High), Methanol (High), DCM (Low), Hexanes (Insoluble) |

| pK_a (Calc) | Acid |

| Storage |

Visualization: Reaction Workflow

The following diagram illustrates the decision tree between the Direct Route (Atom Economy) and the Ester Route (Purity).

Figure 1: Comparative workflow for the synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid showing Direct vs. Ester-protected pathways.

Troubleshooting & Safety

-

Safety Warning: 4-bromocrotonic acid is a lachrymator and a vesicant . It causes severe skin burns and eye damage. All operations must be conducted in a fume hood with double-gloving (Nitrile).

-

Issue: Product is an oil that won't solidify.

-

Cause: Presence of residual solvent or water (zwitterion is hygroscopic).

-

Fix: Azeotrope with Toluene

to remove water. Triturate with dry Diethyl Ether under sonication to induce crystallization.

-

-

Issue: Low Yield in Direct Method.

-

Cause: Product trapped in the bulky pyrrolidinium bromide precipitate.

-

Fix: Wash the filter cake thoroughly with hot THF or Ethanol.

-

References

-

Pfizer Global Research. (2009). "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[1] Link

-

Wyeth (Pfizer). (2009). "Synthesis of Neratinib (HKI-272) and Analogs." Journal of Medicinal Chemistry, 52(21), 6880–6888. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10773452, (E)-4-(piperidin-1-yl)but-2-enoic acid (Analogous Structure)." PubChem. Link

-

Schulz, H. (1982). "4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation."[2] Journal of Biological Chemistry, 257(10), 5408-5413. Link

Sources

- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocols for Coupling (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid to Aniline Derivatives

Abstract & Strategic Overview

The coupling of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid to aniline derivatives is a critical transformation in the synthesis of second-generation covalent kinase inhibitors (e.g., Afatinib, Neratinib analogs).[1] This moiety acts as a "warhead," positioning a Michael acceptor to form a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) within the target protein's ATP-binding pocket.[1]

The Synthetic Challenge

This reaction presents a unique "Selectivity vs. Reactivity" paradox:

-

Electronic Mismatch: Aniline derivatives in drug discovery are often electron-deficient (due to heteroaryl cores like quinazolines or quinolines), making them poor nucleophiles.[1]

-

Stability Risks: The

-unsaturated system is prone to:

This guide details three field-proven protocols designed to overcome these barriers, prioritized by scale and substrate sensitivity.

Critical Mechanistic Insights

Before initiating synthesis, understand the specific reactivity profile of your reactants.

The Reactivity Landscape[1]

-

The Acid Component: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid is zwitterionic.[1] It is most stable as a hydrochloride salt.[1] The tertiary pyrrolidine nitrogen can act as an internal base, catalyzing decomposition if not properly protonated or sequestered.

-

The Aniline Component: If the aniline is attached to an electron-withdrawing core (e.g., 6-aminoquinazoline), standard carbodiimide couplings (EDC/HOBt) will likely fail or proceed glacially.[1]

Decision Matrix

| Scenario | Recommended Protocol | Why? |

| Standard / Scale-up | Method A: Acid Chloride | Highest reactivity; drives poor nucleophiles to completion; cost-effective.[1] |

| Sensitive Substrates | Method B: T3P Coupling | Low epimerization risk; mild conditions; simple aqueous workup. |

| Discovery / HTS | Method C: HATU Activation | "Brute force" coupling for small scales; high success rate but difficult purification.[1] |

Experimental Protocols

Method A: The Acid Chloride Route (Oxalyl Chloride)

Best for: Unreactive anilines and gram-to-kilogram scale-up.[1]

Principle: Conversion of the acid to the highly reactive acid chloride using oxalyl chloride, followed by immediate reaction with the aniline.

Reagents

-

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid HCl salt (1.0 equiv)[1]

-

Oxalyl Chloride (1.5 equiv)

-

DMF (Catalytic, 2-3 drops)[1]

-

Aniline Derivative (0.9 - 1.0 equiv)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)

-

Base: DIPEA (Diisopropylethylamine) or Pyridine (3.0 - 4.0 equiv)[1]

Step-by-Step Protocol

-

Activation:

-

Suspend the amino-acid HCl salt in anhydrous DCM (0.2 M) under

atmosphere at 0°C. -

Add catalytic DMF (critical for Vilsmeier-Haack intermediate formation).[1]

-

Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

, -

Allow to warm to Room Temperature (RT) and stir for 1–2 hours until the suspension clears (indicating acid chloride formation).

-

Optional: Concentration in vacuo to remove excess oxalyl chloride is recommended if the aniline is acid-sensitive, but often the solution is used directly.[1]

-

-

Coupling:

-

Completion:

-

Workup:

Method B: The T3P (Propylphosphonic Anhydride) Route

Best for: Late-stage functionalization and preventing isomerization.[1]

Principle: T3P acts as a dehydrating agent in situ, forming a reactive mixed anhydride. It is unique because it works best in organic solvents (EtOAc, DMF) and the by-products are water-soluble.[1]

Reagents

-

Acid (1.2 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Base: Pyridine or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step Protocol

-

Setup:

-

Dissolve the Acid, Aniline, and Base in EtOAc (0.1 – 0.2 M).

-

Cool the mixture to 0°C.

-

-

Addition:

-

Add T3P solution dropwise.

-

Crucial: T3P requires a base to activate.[1] Ensure the system is basic (pH > 8).

-

-

Reaction:

-

Workup:

-

Wash the organic layer with water, then sat.

, then brine. -

The T3P by-products wash away in the aqueous phase.[1]

-

Method C: HATU Activation

Best for: Discovery chemistry and high-throughput screening.[1]

Reagents

-

HATU (1.2 equiv)

-

Acid (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMAc.

Step-by-Step Protocol

-

Pre-activation:

-

Coupling:

-

Add the Aniline and the remaining DIPEA.[1]

-

Stir at RT for 2–16 hours.

-

-

Workup:

-

Dilute with EtOAc/Ether.

-

Wash extensively with water/LiCl solution (to remove DMF).[1]

-

Visualization of Workflows

Logic Flow for Protocol Selection

Caption: Decision tree for selecting the optimal coupling reagent based on substrate reactivity and scale.

Mechanism of Acid Chloride Activation & Coupling[7]

Caption: Simplified mechanistic flow of the Acid Chloride route, highlighting the generation of the reactive intermediate.

Analytical Characterization & Troubleshooting

Key QC Parameters

| Parameter | Method | Acceptance Criteria |

| Geometry | 1H NMR | Alkene protons must show |

| Purity | HPLC/UPLC | >95% (254 nm). Look for "Michael Adduct" impurity (M + Aniline Mass). |

| Identity | LCMS | [M+H]+ consistent with formula. |

Troubleshooting Guide

-

Problem: Low conversion of Aniline.

-

Solution: Switch to Method A (Acid Chloride). If already using Method A, reflux the acid chloride formation step (but not the coupling step). Add DMAP (0.1 equiv) as a catalyst during coupling.[1]

-

-

Problem: Formation of Michael Adduct (Aniline adds to double bond).

-

Solution: This occurs if the reaction is too hot or too basic. Ensure coupling is performed at 0°C initially.[1] Reduce the amount of base or switch to a weaker base (e.g.,

biphasic system).

-

-

Problem:

Isomerization.

References

-

Pfizer Inc. (2010).[1] Process for the preparation of quinazoline derivatives (Dacomitinib). US Patent 7,772,243.[1] Link

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).[1] Journal of Medicinal Chemistry, 46(1), 49-63.[1] Link

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12301–12388.[1] Link

-

Bapat, S., et al. (2024).[1] Practical Synthesis of Covalent Kinase Inhibitors: Handling alpha,beta-Unsaturated Acids. Organic Process Research & Development. (Generic Reference to standard field practices).

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. peptide.com [peptide.com]

- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 6. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.dk]

Reagents for amide bond formation with (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Application Note & Protocol Guide

Executive Summary: The "Warhead" Challenge

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is not a standard carboxylic acid.[1] It is a specialized Michael acceptor warhead , widely deployed in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR, BTK, JAK).

Successfully coupling this moiety to an amine (often an aniline-based scaffold) requires navigating three competing chemical behaviors:

-

Zwitterionic Solubility: The basic pyrrolidine (

) and acidic carboxylate ( -

Michael Addition Susceptibility: The activated

-unsaturated system is prone to nucleophilic attack at the -

Geometric Instability: Preserving the (E)-alkene geometry is critical for biological potency; harsh activation can induce (E)-to-(Z) isomerization.

This guide prioritizes the Acid Chloride Method (via Oxalyl Chloride) as the "Gold Standard" for robustness and scale, while providing HATU/T3P protocols for high-throughput screening (HTS).

Critical Analysis: Reaction Mechanics

The Zwitterion Trap

In its neutral form, the molecule exists as a zwitterion. Standard coupling protocols (EDC/NHS) often fail because the internal salt bridge reduces solubility in DCM or THF.[1]

-

Solution: Use the Hydrochloride (HCl) salt of the starting acid. This protonates the pyrrolidine, blocking it from acting as a nucleophile and preventing self-Michael addition during the activation step.

The "Double-Hit" Risk

During coupling, the amine partner (

-

Path A (Desired): Attack at the Carbonyl Carbon

Amide Bond. -

Path B (Undesired): Attack at the

-Carbon -

Control: Path A is kinetically favored by high electrophilicity (Acid Chloride > Activated Ester) and low temperature (0 °C). Slow reactions (e.g., weak coupling agents) favor thermodynamic equilibration, increasing Path B.[1]

Decision Matrix & Workflow

Figure 1: Strategic selection of coupling reagents based on scale and amine reactivity.

Detailed Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scale-up (>1g), difficult amines, and preventing Michael addition via fast kinetics.

Reagents:

-

Substrate: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid HCl salt [1]

-

Activator: Oxalyl Chloride (

eq) + DMF (catalytic, 2-3 drops) -

Solvent: DCM (anhydrous) or THF

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA[2]

Protocol:

-

Activation: Suspend the acid HCl salt (

eq) in anhydrous DCM ( -

Chlorination: Add catalytic DMF. Dropwise add Oxalyl Chloride (

eq).[1] Note: Gas evolution ( -

Digestion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours until the suspension clears (formation of acid chloride hydrochloride).

-

Concentration (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure. Caution: Do not heat above 30 °C to prevent degradation.[1] Re-dissolve the residue in fresh anhydrous DCM/THF.[1]

-

Coupling: In a separate flask, dissolve the Amine Partner (

- -

Addition: Dropwise add the acid chloride solution to the amine solution.

-

Completion: Stir at

°C for 30 mins, then warm to RT. Monitor by LCMS.[1][2] -

Workup: Quench with sat.

. Extract with DCM.[1] Wash organic layer with brine.[1] Dry over

Why this works: The acid chloride reacts almost instantaneously with the amine at

Method B: HATU Coupling (High Throughput)